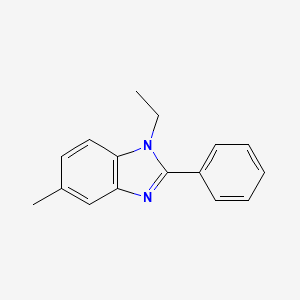

Fc 11a-2

Description

Properties

CAS No. |

960119-75-9 |

|---|---|

Molecular Formula |

C16H16N2 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

1-ethyl-5-methyl-2-phenylbenzimidazole |

InChI |

InChI=1S/C16H16N2/c1-3-18-15-10-9-12(2)11-14(15)17-16(18)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3 |

InChI Key |

LAPXJMHYUYXOQN-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Fc11a-2; Fc11a2; Fc11a 2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of FC-11

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action of FC-11, a potent and selective PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK).

Core Mechanism of Action

FC-11 is a heterobifunctional molecule that functions as a FAK degrader.[1] It is composed of three key components: a ligand that binds to the target protein, Focal Adhesion Kinase (FAK); a linker molecule; and a ligand for an E3 ubiquitin ligase, specifically Cereblon (CRBN).[1][2] The mechanism of action of FC-11 is to induce the proximity of FAK to the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[3][4] By degrading the entire FAK protein, FC-11 ablates both the kinase-dependent and the non-kinase-dependent scaffolding functions of FAK.[4] This degradation is reversible, with FAK levels recovering after withdrawal of the compound.

The FAK-targeting ligand in FC-11 is PF-562271, a potent inhibitor of FAK.[1] The CRBN-recruiting ligand is Pomalidomide.[1] The formation of the ternary complex between FAK, FC-11, and CRBN is the critical step that initiates the downstream degradation cascade.

Signaling Pathway and Experimental Workflow

The signaling pathway initiated by FC-11 leading to FAK degradation is a key example of targeted protein degradation. The general experimental workflow to assess the activity of FC-11 involves treating cells with the compound and then measuring the levels of FAK protein, typically by Western Blot.

Quantitative Data

The potency of FC-11 has been characterized in multiple cell lines, demonstrating its efficacy at picomolar to nanomolar concentrations.

| Parameter | Cell Line | Value | Reference |

| DC50 | TM3 | 310 pM | [3] |

| PA1 | 80 pM | [3] | |

| MDA-MB-436 | 330 pM | [3] | |

| LNCaP | 370 pM | [3] | |

| Ramos | 40 pM | [3] | |

| DC90 | Not specified | 1 nM | [1] |

| FAK Degradation | PA1 | 99% degradation at 1-10 nM (8h) | [3] |

| pFAK Inhibition | TM3 | Near complete degradation at 100 nM (3h) | |

| In Vivo FAK Reduction | Mouse reproductive tissues | >90% reduction at 20 mg/kg (i.p., BID, 5 days) | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

1. Western Blot Protocol for FAK Degradation

This protocol is designed to assess the degradation of total FAK and the inhibition of its autophosphorylation.

-

Cell Culture and Treatment:

-

Plate cells (e.g., PA1, TM3) in appropriate growth medium and allow them to adhere overnight.

-

Treat cells with varying concentrations of FC-11 (e.g., 1 nM to 3000 nM) or DMSO as a vehicle control for specified time periods (e.g., 3, 8, 24 hours).[3]

-

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells once with ice-cold PBS.

-

Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells.[6]

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[6]

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against total FAK, phosphorylated FAK (e.g., pFAK Tyr397), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[3][8]

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The band intensity can be quantified using densitometry software.

-

2. In Vitro CRBN-Mediated Protein Degradation Assay (AlphaScreen)

This assay can be adapted to confirm the CRBN-dependent mechanism of FC-11.

-

Reagents:

-

Biotinylated CRBN

-

FLAG-tagged FAK

-

FC-11 and control compounds (e.g., Pomalidomide)

-

Streptavidin-coated donor beads

-

Anti-FLAG acceptor beads

-

AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 100 mM NaCl, 0.01% Tween-20, 1 mg/mL BSA)[9]

-

-

Protocol:

-

Prepare a mixture of biotinylated CRBN in AlphaScreen buffer.

-

Prepare serial dilutions of FC-11 and control compounds.

-

Prepare a mixture of FLAG-tagged FAK in AlphaScreen buffer.

-

In a 384-well plate, combine the CRBN mixture, the compound dilutions, and the FAK mixture.

-

Incubate at room temperature for 1-2 hours to allow for ternary complex formation.[9]

-

Add a detection mixture containing streptavidin-coated donor beads and anti-FLAG acceptor beads.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the plate on an EnVision plate reader. An increase in the AlphaScreen signal indicates the proximity of CRBN and FAK, mediated by FC-11.

-

3. Cell Viability Assay

This assay is used to assess the cytotoxic effects of FC-11.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of FC-11 concentrations for a specified duration (e.g., 72 hours).

-

Add a viability reagent such as CCK-8 or MTS to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined from the dose-response curve.[10]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. origene.com [origene.com]

- 7. Western Blot Protocol | Proteintech Group [ptglab.com]

- 8. FAK Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. Antitumor effect of focal adhesion kinase inhibitor PF562271 against human osteosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to FC-11: A PROTAC FAK Degrader

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Focal Adhesion Kinase (FAK).

Chemical Structure and Properties

FC-11 is a hetero-bifunctional molecule that consists of a ligand for the FAK protein, a linker, and a ligand for an E3 ubiquitin ligase. Specifically, it is composed of the FAK inhibitor PF-562271 and the cereblon (CRBN) E3 ligase ligand Pomalidomide, connected by a linker.[1][2][3]

Table 1: Chemical and Physical Properties of FC-11

| Property | Value |

| Chemical Name | 1-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-N-(4-((4-(((2-(methyl(methylsulfonyl)amino)pyridin-3-yl)methyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazole-4-carboxamide |

| Molecular Formula | C41H42F3N13O9S |

| Molecular Weight | 949.92 g/mol |

| CAS Number | 2271035-37-9 |

| Solubility | Soluble in DMSO |

Biological Activity

FC-11 is a highly potent FAK degrader with demonstrated activity in various cell lines. It induces the degradation of FAK through the ubiquitin-proteasome system.[3] The degradation of FAK by FC-11 has been shown to be rapid and reversible upon removal of the compound.[2][3][4]

Table 2: In Vitro Degradation Potency (DC50) of FC-11 in Various Cell Lines

| Cell Line | DC50 (pM) |

| Ramos | 40 |

| PA1 | 80 |

| TM3 | 310 |

| MDA-MB-436 | 330 |

| LNCaP | 370 |

| Data sourced from MedChemExpress and Gao et al., 2019.[1][5] |

FC-11 not only degrades total FAK but also reduces the levels of autophosphorylated FAK at tyrosine 397 (pFAKtyr397), a key indicator of FAK activation.[1][3] Studies have shown that FC-11 is more effective at inhibiting FAK autophosphorylation than the FAK inhibitor PF-562271 alone.[3] In vivo studies in mice have demonstrated that FC-11 can efficiently degrade FAK in various tissues.[6]

Mechanism of Action

FC-11 functions as a PROTAC, inducing the degradation of its target protein, FAK. The molecule's two ends bind simultaneously to FAK and the CRBN E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of FAK by the E3 ligase. The polyubiquitinated FAK is then recognized and degraded by the proteasome.

FAK Signaling Pathway

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[7][8] It is a key component of focal adhesions, which are multi-protein structures that link the actin cytoskeleton to the extracellular matrix (ECM).[9] Upon integrin engagement with the ECM, FAK is recruited to focal adhesions and becomes activated through autophosphorylation at Tyr397.[9] This creates a binding site for Src family kinases, leading to the formation of a FAK-Src signaling complex that phosphorylates downstream targets, including p130Cas and paxillin, to regulate various cellular processes.[10][11]

Experimental Protocols

Synthesis of FC-11

The synthesis of FC-11 involves the coupling of the FAK inhibitor PF-562271 and the CRBN ligand Pomalidomide via a suitable linker. While a detailed, step-by-step protocol is proprietary to its developers, the general synthetic strategy is based on established methods in medicinal chemistry. The synthesis of Pomalidomide can be achieved through a multi-step reaction starting from 4-nitroisobenzofuran-1,3-dione and 3-aminopiperidine-2,6-dione hydrochloride.[12][13]

Cell Culture and Treatment

-

Cell Lines: Human cancer cell lines such as PA1, TM3, MDA-MB-436, LNCaP, and Ramos are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. A stock solution of FC-11 in DMSO is diluted to the desired concentrations in fresh culture medium. The cells are then treated with varying concentrations of FC-11 or vehicle (DMSO) for the indicated time periods (e.g., 8 hours).[1]

Western Blotting for FAK Degradation

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against FAK, pFAK (Tyr397), and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with HRP-conjugated secondary antibodies.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Determination of DC50 Values

-

Experimental Setup: Cells are treated with a range of FC-11 concentrations for a fixed duration (e.g., 8 hours).

-

Data Collection: FAK protein levels are quantified by Western blotting or other quantitative protein analysis methods (e.g., ELISA, mass spectrometry).

-

Data Analysis: The percentage of FAK degradation at each concentration is calculated relative to the vehicle-treated control. The DC50 value, which is the concentration of FC-11 that results in 50% degradation of FAK, is determined by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

FC-11 is a potent and selective FAK-degrading PROTAC with significant potential as a research tool and a therapeutic agent. Its ability to induce rapid and reversible degradation of FAK provides a powerful method to study the roles of FAK in various biological processes. Further investigation into its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile is warranted to fully assess its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 8. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Item - New synthesis route for the preparation of pomalidomide - Taylor & Francis Group - Figshare [tandf.figshare.com]

An In-depth Technical Guide to the Discovery and Synthesis of FC-11, a PROTAC FAK Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of FC-11, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (FAK). This document details the experimental protocols for its synthesis and biological characterization, presents key quantitative data in a structured format, and illustrates the relevant biological pathways and experimental workflows using detailed diagrams.

Introduction to FC-11

FC-11 is a heterobifunctional molecule designed to specifically target Focal Adhesion Kinase (FAK) for degradation by the cellular ubiquitin-proteasome system.[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, making it a compelling target in oncology.[3][4][5][6] FC-11 is composed of three key components: a ligand that binds to FAK (the FAK inhibitor PF-562271), a ligand for the Cereblon (CRBN) E3 ubiquitin ligase (pomalidomide), and a chemical linker that connects these two moieties.[1][2] By simultaneously binding to FAK and CRBN, FC-11 facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of FAK by the proteasome.[1][2][7]

Discovery and Rationale

The development of FC-11 was driven by the need to overcome the limitations of traditional FAK inhibitors, which only block the kinase activity of FAK. FAK also possesses kinase-independent scaffolding functions that are not addressed by inhibitors.[2][7] PROTAC-mediated degradation of FAK offers a novel therapeutic strategy by eliminating the entire protein, thereby abrogating both its kinase-dependent and -independent functions.[2][7] The design of FC-11 involved the rational selection of a potent FAK inhibitor (PF-562271) and a well-characterized E3 ligase ligand (pomalidomide), connected by an optimized linker to ensure efficient ternary complex formation.[2]

Synthesis of FC-11

The synthesis of FC-11 is a multi-step process that involves the separate synthesis of the FAK inhibitor, the CRBN ligand with a linker attachment point, and the final coupling of these components. The optimized synthesis route for FC-11 has been described in the literature.[8]

Experimental Protocol: Synthesis of FC-11

A detailed, step-by-step synthesis protocol would be derived from the supplementary information of the primary research articles. For the purpose of this guide, a generalized workflow is presented. The synthesis involves the following key steps:

-

Synthesis of the FAK inhibitor moiety (based on PF-562271) with a reactive handle: This typically involves a multi-step organic synthesis to construct the core structure of PF-562271, incorporating a functional group (e.g., an alkyne or azide) for later conjugation to the linker.

-

Synthesis of the CRBN ligand-linker conjugate: Pomalidomide is modified with a linker containing a complementary reactive group (e.g., an azide or alkyne). The linker is typically a polyethylene glycol (PEG) chain of a specific length to provide the optimal distance and flexibility for ternary complex formation.

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction: The FAK inhibitor moiety and the CRBN ligand-linker conjugate are coupled together using a highly efficient and specific click reaction to form the final FC-11 molecule.

-

Purification and characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Diagram: Synthesis Workflow of FC-11

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [creativebiolabs.net]

- 4. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of FC-11

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target and mechanism of action of FC-11, a potent Proteolysis Targeting Chimera (PROTAC). FC-11 is designed to selectively induce the degradation of Focal Adhesion Kinase (FAK), a non-receptor protein tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, proliferation, and survival. Its dysregulation is frequently associated with cancer progression and metastasis.

Core Mechanism of Action: Targeted Protein Degradation

FC-11 is a heterobifunctional molecule that simultaneously binds to both the target protein, FAK, and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to FAK, marking it for degradation by the 26S proteasome. Specifically, FC-11 is composed of three key components: a ligand that binds to FAK (PF-562271), a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase (a derivative of thalidomide), and a linker that connects these two ligands.[1][2] This ternary complex formation is the cornerstone of FC-11's activity.

The degradation of FAK by FC-11 is a dynamic and reversible process. Upon removal of FC-11, FAK protein levels can be restored.[2] This controlled degradation offers a powerful tool to study the time-dependent roles of FAK in various biological systems.

Quantitative Data: Degradation Efficiency

FC-11 has demonstrated potent and efficient degradation of FAK across a variety of human and murine cell lines. The half-maximal degradation concentration (DC50) values highlight its sub-nanomolar efficacy.

| Cell Line | DC50 (pM) | Species | Cell Type | Reference |

| Ramos | 40 | Human | B-cell lymphoma | [1] |

| PA1 | 80 | Human | Ovarian teratocarcinoma | [1] |

| TM3 | 310 | Mouse | Leydig cell | [1] |

| MDA-MB-436 | 330 | Human | Breast cancer | [1] |

| LNCaP | 370 | Human | Prostate cancer | [1] |

Signaling Pathways Modulated by FC-11

The primary biological consequence of FC-11 administration is the ablation of FAK protein, which in turn disrupts both its kinase-dependent and kinase-independent (scaffolding) functions.[3][4] This leads to the modulation of downstream signaling pathways critical for cancer cell pathophysiology.

Inhibition of FAK-Mediated Signaling

FAK is a central node in integrin and growth factor receptor signaling. Upon activation, FAK autophosphorylates at tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other downstream targets, promoting cell migration, invasion, and survival.[4] By degrading FAK, FC-11 effectively blocks these signaling cascades.

Figure 1: Simplified FAK signaling pathway disrupted by FC-11-mediated degradation.

The PROTAC-Mediated Degradation Pathway

The mechanism of action of FC-11 itself follows a distinct pathway involving the ubiquitin-proteasome system.

Figure 2: Mechanism of FC-11-induced FAK degradation via the ubiquitin-proteasome system.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the activity of FC-11. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Western Blot for FAK Degradation

This protocol is used to quantify the reduction in cellular FAK protein levels following FC-11 treatment.

Materials:

-

Cell line of interest

-

FC-11 (stock solution in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-FAK, anti-pFAK Y397, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of FC-11 (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Co-immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation

This protocol can be adapted to demonstrate the FC-11-dependent interaction between FAK and CRBN.

Materials:

-

Cell line of interest

-

FC-11 and MG132 (proteasome inhibitor)

-

Co-IP lysis buffer

-

Primary antibody for immunoprecipitation (e.g., anti-CRBN)

-

Protein A/G magnetic beads

-

Primary antibodies for western blotting (anti-FAK, anti-CRBN)

Procedure:

-

Treat cells with FC-11 and MG132 (to prevent degradation of the complex) for the desired time.

-

Lyse cells in Co-IP lysis buffer.

-

Pre-clear the lysate with magnetic beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer.

-

Elute the protein complexes from the beads using Laemmli buffer.

-

Analyze the eluates by Western blotting using antibodies against FAK and CRBN.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the biological effects of FC-11.

Figure 3: General experimental workflow for the evaluation of FC-11.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Degradation of FAK-targeting by proteolytic targeting chimera technology to inhibit the metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Focal adhesion kinase signaling – tumor vulnerabilities and clinical opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Protein-E3 Ligase Interactions in Organelle Quality Control

A Case Study on the Ferrochelatase 2 (FC2) and the E3 Ligase PUB4 Complex in Chloroplast Degradation

Disclaimer: The protein "Fc 11a-2" is not a recognized designation in major protein databases. This guide focuses on a well-documented interaction that aligns with the query's core components: a protein designated "FC" and its interaction with an E3 ligase complex. The following information centers on the Arabidopsis thaliana Ferrochelatase 2 (FC2) and its role in a quality control pathway mediated by the Plant U-Box 4 (PUB4) E3 ubiquitin ligase. This system serves as an exemplary model for understanding how cells target specific organelles for degradation.

Introduction

The integrity and functionality of cellular organelles are paramount for cell survival. Eukaryotic cells have evolved sophisticated quality control mechanisms to identify and eliminate damaged or superfluous organelles. One such mechanism is the ubiquitin-proteasome system (UPS), where E3 ubiquitin ligases play a crucial role in marking target proteins for degradation. This guide provides an in-depth examination of the interaction between the chloroplast protein Ferrochelatase 2 (FC2) and the E3 ligase PUB4, a key pathway in chloroplast quality control.[1][2][3] This interaction highlights how a failure in a metabolic pathway can trigger a specific degradation response, offering insights for researchers in cell biology and professionals in drug development exploring targeted protein degradation.

Background

Ferrochelatase (FC)

Ferrochelatase is the terminal enzyme in the heme biosynthesis pathway, catalyzing the insertion of ferrous iron into protoporphyrin IX to form heme.[4][5] In plants, two isoforms, FC1 and FC2, are located in the chloroplasts.[2] While both are involved in heme production, FC2 appears to have a specialized role in managing the flux of protoporphyrin IX.[2] Mutations in the FC2 gene can lead to the accumulation of protoporphyrin IX, a potent photosensitizer that generates reactive oxygen species (ROS), particularly singlet oxygen, upon light exposure.[2][3] This accumulation of ROS leads to oxidative damage within the chloroplast.

E3 Ubiquitin Ligases

E3 ubiquitin ligases are a large family of enzymes that confer substrate specificity to the ubiquitination cascade. They recognize and bind to specific target proteins, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the substrate. The attachment of a polyubiquitin chain typically marks the protein for degradation by the 26S proteasome. The Plant U-Box 4 (PUB4) is an E3 ubiquitin ligase that has been identified as a key component in the degradation pathway for damaged chloroplasts.[2][6]

The Chloroplast Quality Control Pathway via FC2 and PUB4

In Arabidopsis thaliana, a quality control pathway exists to selectively eliminate damaged chloroplasts.[1][3] This pathway is particularly evident in fc2 mutants.

-

Initiation by Damage: In fc2 mutant plants, the inability to efficiently convert protoporphyrin IX to heme leads to its accumulation. Upon illumination, this excess protoporphyrin IX generates singlet oxygen, causing oxidative damage to chloroplast components.[2]

-

Recognition and Ubiquitination: The damaged chloroplasts are then recognized by the cellular machinery. The E3 ubiquitin ligase PUB4 is essential for this process. It is believed that PUB4, or a complex involving it, identifies signals of damage on the chloroplast outer membrane. This leads to the ubiquitination of proteins on the chloroplast surface.[2][3][6]

-

Selective Degradation: The ubiquitinated chloroplasts are subsequently targeted for degradation, likely through an autophagy-related process. This selective removal prevents the damaged organelle from causing further harm to the cell through continued ROS production.[2]

This signaling cascade represents a mechanism for maintaining cellular homeostasis by ensuring the health of the chloroplast population.

Data Presentation

| Parameter | Wild Type (WT) | fc2 Mutant | fc2 pub4 Double Mutant | Method | Reference |

| Protoporphyrin IX Level | Low | High | High | Spectrophotometry | [2] |

| Chloroplast Ubiquitination | Basal Level | Increased | Basal Level | Immunoblotting with anti-ubiquitin antibody | [1] |

| Chloroplast Degradation | Normal | High | Blocked | Transmission Electron Microscopy | [2] |

| Seedling Greening | Normal | Impaired | Rescued (not degraded) | Visual Phenotyping | [2] |

Table 1: Summary of quantitative and qualitative data from studies on the fc2 and pub4 mutants in Arabidopsis thaliana.

Experimental Protocols

Investigating the interaction between a substrate-adaptor protein like FC2 (in its role of signaling damage) and an E3 ligase like PUB4 involves several key experimental techniques.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

This protocol is designed to determine if two proteins associate within a cell.

Principle: An antibody against a "bait" protein (e.g., PUB4) is used to pull it out of a cell lysate. If a "prey" protein (a putative interactor on the chloroplast surface) is bound to the bait, it will be pulled down as well and can be detected by western blotting.

Detailed Methodology:

-

Plant Material and Protein Extraction:

-

Grow Arabidopsis thaliana seedlings expressing tagged versions of the proteins of interest (e.g., PUB4-FLAG).

-

Harvest and freeze approximately 1-2 grams of plant tissue in liquid nitrogen.

-

Grind the tissue to a fine powder and resuspend in ice-cold Co-IP extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Nonidet P-40, and protease inhibitors).[7]

-

Centrifuge to pellet cell debris and collect the supernatant containing total protein.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-FLAG) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads 3-5 times with wash buffer (similar to extraction buffer but with lower detergent concentration) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by resuspending in 2x SDS-PAGE loading buffer and heating at 95°C for 5-10 minutes.

-

-

Detection:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a western blot using an antibody against the putative interacting protein to detect its presence.

-

In Vitro Ubiquitination Assay

This assay determines if an E3 ligase can directly ubiquitinate a substrate protein.

Principle: Recombinant E1, E2, E3 enzymes, ubiquitin, and the substrate protein are combined in a reaction mixture with ATP. The ubiquitination of the substrate is then detected by an increase in its molecular weight on a western blot.

Detailed Methodology:

-

Reagent Preparation:

-

Purify recombinant proteins: E1 activating enzyme, E2 conjugating enzyme (e.g., UBC8), E3 ligase (e.g., MBP-PUB4), and the substrate.[8] A mutant version of the E3 ligase (e.g., PUB4 C239A) should be used as a negative control.[8]

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM DTT).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice (typical concentrations): 100 nM E1, 2.5 µM E2, 1 µM E3 (PUB4), 100 µM ubiquitin, and the substrate protein.

-

Prepare a control reaction without the E3 ligase or with the inactive E3 mutant.

-

Initiate the reaction by adding ATP to a final concentration of 5 mM.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

-

Detection:

-

Boil the samples and resolve them by SDS-PAGE.

-

Perform a western blot using an antibody against the substrate protein or an anti-ubiquitin antibody. A ladder of higher molecular weight bands corresponding to the mono- and poly-ubiquitinated substrate indicates a positive result.

-

Yeast Two-Hybrid (Y2H) Screening

This genetic method is used to discover protein-protein interactions.

Principle: The "bait" protein (e.g., PUB4) is fused to a DNA-binding domain (DBD) of a transcription factor. The "prey" proteins (from a cDNA library) are fused to an activation domain (AD). If the bait and prey interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene, allowing yeast to grow on selective media.[9][10]

Detailed Methodology:

-

Vector Construction:

-

Clone the full-length coding sequence of the bait protein (PUB4) into a Y2H bait vector (e.g., pGBKT7), creating a fusion with the Gal4-DBD.

-

Prepare a prey library by cloning cDNAs from the target tissue into a prey vector (e.g., pGADT7), creating fusions with the Gal4-AD.

-

-

Yeast Transformation and Mating:

-

Transform the bait plasmid into a yeast strain (e.g., AH109). Confirm that the bait protein itself does not auto-activate the reporter genes.

-

Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).

-

Mate the bait- and prey-containing yeast strains and select for diploid cells.

-

-

Interaction Screening:

-

Plate the diploid yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine) and containing a competitive inhibitor (e.g., 3-AT) to suppress background growth.

-

Colonies that grow on the high-stringency selective media indicate a potential protein-protein interaction.

-

-

Validation:

-

Isolate the prey plasmids from the positive colonies.

-

Sequence the cDNA insert to identify the interacting protein.

-

Re-transform the identified prey plasmid with the original bait plasmid into fresh yeast to confirm the interaction and rule out false positives.

-

Conclusion and Future Perspectives

The interaction between FC2-mediated chloroplast damage and the PUB4 E3 ligase provides a clear example of organelle-specific quality control. This pathway underscores the critical role of the ubiquitin-proteasome system in maintaining cellular health beyond simple protein turnover. For researchers, this system offers a tractable model to dissect the signaling events that link organellar stress to the cytosolic degradation machinery. For drug development professionals, understanding how E3 ligases are recruited to specific cellular locations or substrates is fundamental to the design of novel therapeutics, such as proteolysis-targeting chimeras (PROTACs), that hijack the UPS to eliminate disease-causing proteins.[11][12][13] Future studies will likely focus on identifying the specific signals on the chloroplast surface that are recognized by PUB4, the full range of substrates ubiquitinated during this process, and the downstream effectors that execute the final degradation of the organelle.

References

- 1. researchgate.net [researchgate.net]

- 2. Ubiquitin facilitates a quality-control pathway that removes damaged chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholars.csus.edu]

- 4. Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insight into the Function of Active Site Residues in the Catalytic Mechanism of Human Ferrochelatase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PUB4 E3 Ubiquitin Ligase Is Responsible for the Variegated Phenotype Observed upon Alteration of Chloroplast Protein Homeostasis in Arabidopsis Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Arabidopsis E3 ubiquitin ligase PUB4 regulates BIK1 and is targeted by a bacterial type‐III effector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 11. Targeted Protein Degradation Systems: Controlling Protein Stability Using E3 Ubiquitin Ligases in Eukaryotic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating protein degradability through site-specific ubiquitin ligase recruitment - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00273C [pubs.rsc.org]

- 13. biocompare.com [biocompare.com]

Foundational Research on PROTAC Technology and the FAK Degrader FC-11: A Technical Guide

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cellular environment. Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs hijack the body's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[1][2][3][4] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," catalytic activity allowing for lower doses, and the potential to overcome drug resistance mechanisms.[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][5] This tripartite structure enables the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex.[1][2][6]

Mechanism of Action

The mechanism of PROTAC-induced protein degradation involves a series of coordinated steps that leverage the cell's natural protein disposal machinery:

-

Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and an E3 ubiquitin ligase, forming a transient ternary complex.[1][2][6]

-

Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.

-

Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into smaller peptides.

-

PROTAC Recycling: After inducing ubiquitination, the PROTAC molecule is released from the complex and can bind to another target protein and E3 ligase, initiating another cycle of degradation. This catalytic nature allows a single PROTAC molecule to degrade multiple target protein molecules.[2][3][6]

Foundational Development of PROTAC Technology

The concept of PROTACs was first introduced in 2001 by Sakamoto, Crews, and Deshaies.[2][7] The initial PROTACs were peptide-based and suffered from poor cell permeability and low potency.[8][9] A significant breakthrough occurred in 2008 with the development of the first all-small-molecule PROTAC, which utilized a small-molecule ligand for the MDM2 E3 ligase.[8] Subsequent research led to the discovery and utilization of ligands for other E3 ligases, most notably Von Hippel-Lindau (VHL) and Cereblon (CRBN), which are now widely used in PROTAC design.[1][3][7]

Case Study: The FAK Degrader FC-11

FC-11 is a highly potent and selective PROTAC designed to degrade Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival, and its overexpression is implicated in various cancers.[1][2] FC-11 is composed of the FAK inhibitor PF-562271 as the POI-binding ligand, the E3 ligase ligand pomalidomide which recruits CRBN, and a flexible linker.[10]

Quantitative Data for FC-11

The degradation efficiency of FC-11 has been demonstrated across various cell lines, exhibiting picomolar potency.

| Cell Line | DC50 (pM) for FAK Degradation | Reference |

| TM3 | 310 | [5] |

| PA1 | 80 | [5][6] |

| MDA-MB-436 | 330 | [5] |

| LNCaP | 370 | [5] |

| Ramos | 40 | [5] |

| Primary Sertoli Cells | 1300 | [11] |

| Primary Germ Cells | 400 | [11] |

DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.

FC-11 has been shown to induce rapid FAK degradation, with over 50% of the protein being degraded within one hour of treatment with 100 nM of the compound in TM3 cells.[2] The degradation is reversible upon washout of the PROTAC.[2][10]

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC like FC-11 is a multi-step process that involves the separate synthesis of the target ligand, the E3 ligase ligand, and the linker, followed by their conjugation.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Evaluation of Highly Potent FAK-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. FAK PROTAC FC-11 | FAK degrader | Probechem Biochemicals [probechem.com]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. lifesensors.com [lifesensors.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. FAK-targeting PROTAC as a chemical tool for the investigation of non-enzymatic FAK function in mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro and In Vivo Stability of Fc 11a-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the stability of Fc 11a-2. As of the latest literature review, specific quantitative in vitro and in vivo stability data for this compound is not publicly available. Therefore, this guide presents representative data from structurally similar benzimidazole compounds and other NLRP3 inflammasome inhibitors to provide a predictive framework. The experimental protocols described are based on established methodologies for small molecule drug candidates and should be adapted and validated for this compound.

Introduction to this compound

This compound is a benzimidazole-based compound identified as a potent and orally active inhibitor of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Its chemical name is 1-ethyl-5-methyl-2-phenyl-1H-benzo[d]imidazole and its CAS number is 960119-75-9.[3] By inhibiting the activation of caspase-1, this compound subsequently blocks the maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[1][2] This mechanism of action makes it a promising therapeutic candidate for NLRP3-mediated inflammatory diseases. Efficacy has been demonstrated in a murine model of dextran sulfate sodium (DSS)-induced colitis.[1][2][4] Understanding the in vitro and in vivo stability of this compound is critical for its development as a therapeutic agent, as it directly influences its pharmacokinetic profile, bioavailability, and dosing regimen.

Chemical Structure of this compound:

In Vitro Stability of this compound

The in vitro stability of a drug candidate is a key parameter assessed during early drug discovery to predict its metabolic fate. The primary assays used are plasma stability and microsomal stability.

Plasma Stability

Plasma stability assays evaluate the susceptibility of a compound to degradation by plasma enzymes, such as esterases and amidases. Compounds with high plasma instability may have a short half-life and poor in vivo exposure. For benzimidazole derivatives, stability in plasma can vary depending on their specific substitutions.

Representative Data: Plasma Stability of Representative Benzimidazole Derivatives

| Compound | Species | Matrix | Incubation Time (min) | % Remaining | Half-life (t½) (min) |

| Benzimidazole Analog A | Human | Plasma | 60 | >95% | >120 |

| Benzimidazole Analog B | Rat | Plasma | 60 | 85% | 95 |

| Benzimidazole Analog C | Mouse | Plasma | 60 | 70% | 65 |

Microsomal Stability

Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are major contributors to the phase I metabolism of many drugs. The microsomal stability assay is a fundamental tool to estimate hepatic clearance.

Representative Data: Microsomal Stability of Representative NLRP3 Inhibitors

| Compound | Species | Matrix | Incubation Time (min) | % Remaining | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| NLRP3 Inhibitor X | Human | Liver Microsomes | 30 | 65% | 25 |

| NLRP3 Inhibitor Y | Rat | Liver Microsomes | 30 | 40% | 60 |

| NLRP3 Inhibitor Z | Mouse | Liver Microsomes | 30 | 20% | 110 |

In Vivo Stability and Pharmacokinetics of this compound

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate in a living organism. Pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F) are determined from these studies.

Representative Data: In Vivo Pharmacokinetics of Representative Oral NLRP3 Inhibitors in Mice

| Compound | Dose (mg/kg) | Route | t½ (h) | Cmax (ng/mL) | AUC (ng·h/mL) | CL (mL/min/kg) | Vd (L/kg) | %F |

| NLRP3 Inhibitor P | 10 | p.o. | 2.5 | 1500 | 7500 | 22 | 4.0 | 45 |

| NLRP3 Inhibitor Q | 10 | i.v. | 1.8 | - | 16500 | 10 | 1.5 | - |

| NLRP3 Inhibitor R | 20 | p.o. | 3.1 | 2800 | 18000 | 18 | 3.5 | 68 |

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of this compound in plasma.

Workflow for In Vitro Plasma Stability Assay

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Thaw frozen plasma (e.g., human, rat, mouse) at 37°C and centrifuge to remove any precipitates.

-

Incubation: Add the this compound stock solution to the pre-warmed plasma to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%. Incubate the mixture at 37°C.

-

Time Points: Collect aliquots of the incubation mixture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Reaction Termination: At each time point, terminate the reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

-

Sample Processing: Vortex the samples and centrifuge at high speed to precipitate plasma proteins.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the percentage of this compound remaining versus time. Calculate the half-life (t½) from the slope of the natural log of the concentration versus time plot.

In Vitro Microsomal Stability Assay

This protocol provides a framework for evaluating the metabolic stability of this compound using liver microsomes.

Workflow for In Vitro Microsomal Stability Assay

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound. Prepare the liver microsomal suspension in buffer (e.g., phosphate buffer, pH 7.4) and the NADPH regenerating system.

-

Incubation: Pre-incubate the this compound (e.g., 1 µM final concentration) with the microsomal suspension at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Reaction Termination: Stop the reaction by adding cold acetonitrile with an internal standard.

-

Sample Processing: Centrifuge the samples to pellet the microsomal proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to measure the concentration of this compound.

-

Data Analysis: Determine the rate of disappearance of this compound and calculate the intrinsic clearance (CLint).

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical design for a preliminary pharmacokinetic study of this compound in mice.

Workflow for In Vivo Pharmacokinetic Study

Methodology:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

-

Dosing: Administer this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine oral bioavailability. A typical dose might be 10 mg/kg.

-

Blood Sampling: Collect serial blood samples from each mouse at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, t½, CL, Vd, and %F.

Mechanism of Action: NLRP3 Inflammasome Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome signaling pathway.

NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound

Conclusion

This compound is a promising oral NLRP3 inflammasome inhibitor with demonstrated efficacy in a preclinical model of inflammatory bowel disease. While specific stability and pharmacokinetic data for this compound are not yet publicly available, this guide provides a comprehensive framework for its evaluation based on its chemical class and therapeutic target. The provided representative data and detailed experimental protocols serve as a valuable resource for researchers and drug development professionals working on this compound and other similar small molecule inhibitors. Further studies are warranted to fully characterize the ADME and stability profile of this compound to support its clinical development.

References

Preliminary Studies on Fc 11a-2 Cytotoxicity: A Technical Overview

Researchers, scientists, and drug development professionals will find in this technical guide a summary of the current understanding of Fc 11a-2 and its cytotoxic effects. This document outlines the available data, experimental methodologies, and known signaling pathways associated with this compound.

However, the search results provided extensive information on the broader and highly relevant topics of:

-

Fc fragments of antibodies and their critical role in mediating cytotoxic effector functions.

-

Fc engineering to enhance antibody-dependent cell-mediated cytotoxicity (ADCC) and other effector functions for therapeutic applications.

-

General mechanisms of apoptosis and cytotoxicity in cancer cells.

-

A molecule named FC 11 , which is a focal adhesion kinase (FAK) PROTAC® Degrader.

This guide will, therefore, focus on these related areas to provide a foundational understanding that can be applied to the study of novel Fc-related therapeutic agents.

The Role of Fc Fragments in Cytotoxicity

The Fc (Fragment crystallizable) region of an antibody is crucial for its ability to trigger an immune response against target cells, a process central to the efficacy of many therapeutic monoclonal antibodies.[1] The primary mechanisms by which Fc fragments mediate cytotoxicity are:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This is a key effector function where the Fc portion of an antibody, bound to a target cell (e.g., a tumor cell), is recognized by Fcγ receptors (FcγRs) on immune effector cells like Natural Killer (NK) cells.[2][3] This engagement activates the effector cells to release cytotoxic granules, such as perforin and granzymes, which induce apoptosis in the target cell.[1]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): In this process, the Fc region of an antibody opsonizing a target cell is recognized by FcγRs on phagocytic cells like macrophages, leading to the engulfment and destruction of the target cell.[4]

-

Complement-Dependent Cytotoxicity (CDC): The Fc region can also activate the complement system, a cascade of proteins in the blood, leading to the formation of a membrane attack complex that lyses the target cell.[1][5]

The affinity of the Fc region for different FcγRs can significantly influence the potency of these cytotoxic effects.[2] For instance, polymorphisms in the FcγRIIIa receptor can impact the clinical efficacy of therapeutic antibodies.[4]

Experimental Protocols for Assessing Cytotoxicity

Several established protocols are used to evaluate the cytotoxic potential of antibody-based therapeutics. These assays are crucial for preclinical development and for understanding the mechanism of action.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

A common method to measure ADCC involves co-culturing target cells that express a specific antigen with effector cells (typically NK cells or peripheral blood mononuclear cells) in the presence of the antibody being tested.[6]

General Protocol Outline:

-

Target Cell Preparation: Target cells are labeled with a detectable marker, such as a fluorescent dye or a radioactive isotope.

-

Effector Cell Preparation: Effector cells, such as NK-92 cell lines engineered to express specific FcγR variants or freshly isolated NK cells, are prepared.[6]

-

Co-culture: The labeled target cells and effector cells are co-incubated at various effector-to-target ratios in the presence of serial dilutions of the test antibody.

-

Cytotoxicity Measurement: After an incubation period (typically 2-4 hours), the amount of target cell lysis is quantified by measuring the release of the label into the supernatant or by flow cytometry to determine the percentage of dead target cells.[7][8]

Flow Cytometry-Based Cytotoxicity Assay

Flow cytometry offers a sensitive method to quantify cytotoxicity at the single-cell level.[7][9]

General Protocol Outline:

-

Cell Preparation: Target and effector cells are prepared. Target cells are often stained with a viability dye.

-

Co-culture: The cells are co-cultured at different effector-to-target ratios with the therapeutic agent.

-

Staining: After incubation, the cells are stained with antibodies to distinguish between target and effector cells, along with markers of apoptosis such as Annexin V and a dead cell stain like 7-AAD.[9]

-

Data Acquisition and Analysis: The percentage of apoptotic and dead target cells is quantified using a flow cytometer.

Signaling Pathways in Fc-Mediated Cytotoxicity and Apoptosis

The cytotoxic effects mediated by Fc fragments and other apoptosis-inducing agents are orchestrated by complex intracellular signaling cascades.

Fc Receptor Signaling

The binding of an antibody's Fc region to an activating FcγR on an immune cell initiates a signaling cascade through the immunoreceptor tyrosine-based activation motifs (ITAMs) present in the receptor complex.[10]

Key steps in the pathway include:

-

Crosslinking of FcγRs by antibody-coated target cells.

-

Phosphorylation of ITAMs by Src family kinases.

-

Recruitment and activation of Syk family kinases.

-

Initiation of downstream signaling pathways leading to calcium mobilization, degranulation, and cytokine release, ultimately resulting in target cell death.[10]

Below is a generalized diagram of the FcγR signaling pathway leading to ADCC.

Caption: Generalized Fcγ Receptor signaling pathway initiating ADCC.

Apoptotic Pathways

Apoptosis, or programmed cell death, is a fundamental process for eliminating unwanted or damaged cells. It is primarily executed through two major pathways: the extrinsic and intrinsic pathways, both of which converge on the activation of caspases, a family of proteases that dismantle the cell.[11]

-

The Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to death receptors on the cell surface, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8.[11][12]

-

The Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage, and is regulated by the Bcl-2 family of proteins. It leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of initiator caspase-9.[12]

Both pathways ultimately lead to the activation of executioner caspases, such as caspase-3, which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.

The diagram below illustrates the convergence of the extrinsic and intrinsic apoptotic pathways.

Caption: The extrinsic and intrinsic pathways of apoptosis.

Conclusion

While specific data on "this compound" is not currently available in the public domain, the principles of Fc-mediated cytotoxicity are well-established and provide a robust framework for the investigation of new therapeutic antibodies. The experimental protocols and signaling pathways described herein represent the fundamental tools and concepts for evaluating the cytotoxic potential of such molecules. Future research on novel Fc-engineered antibodies will likely continue to build upon these foundational principles to develop more effective cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. pnas.org [pnas.org]

- 3. Fc Effector Activity Bioassays [promega.com]

- 4. AU2008261120A1 - Optimized Fc variants and methods for their generation - Google Patents [patents.google.com]

- 5. Modulating Cytotoxic Effector Functions by Fc Engineering to Improve Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fcγ Receptor Pathways during Active and Passive Immunization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CASPASE CONTROL: PROTAGONISTS OF CANCER CELL APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fc Fusion Protein Treatment in Cell Culture

These protocols provide a representative framework for the use of Fc fusion proteins in cell culture experiments. The following guidelines are based on standard laboratory practices and can be adapted for specific cell lines and Fc fusion proteins, such as a hypothetical "Fc 11a-2".

Introduction

Fc fusion proteins are chimeric molecules that combine the Fc domain of an immunoglobulin with a protein of interest, such as a cytokine, growth factor, or receptor ectodomain. This fusion confers several advantages, including improved stability, solubility, and a longer plasma half-life in vivo. In cell culture, Fc fusion proteins are widely used to study receptor-ligand interactions, modulate signaling pathways, and assess cellular responses. These notes provide a general protocol for treating a target cell line with an Fc fusion protein and assessing its biological activity.

Quantitative Data Summary

The following table summarizes hypothetical data from an experiment assessing the effect of a generic Fc fusion protein on cell viability and target receptor phosphorylation.

| Treatment Group | Concentration (µg/mL) | Cell Viability (%) | p-Receptor Level (Fold Change vs. Untreated) |

| Untreated Control | 0 | 100 ± 4.5 | 1.0 |

| Fc Control | 10 | 98 ± 5.1 | 1.1 ± 0.2 |

| Fc Fusion Protein | 0.1 | 95 ± 3.8 | 2.5 ± 0.4 |

| Fc Fusion Protein | 1 | 82 ± 6.2 | 8.9 ± 1.1 |

| Fc Fusion Protein | 10 | 65 ± 7.3 | 15.2 ± 1.8 |

Experimental Protocols

-

Cell Line: The choice of cell line is critical and should express the target receptor for the Fc fusion protein. For this protocol, we will use a hypothetical "TargetCell-1" line.

-

Culture Medium: Prepare complete growth medium consisting of DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Maintenance: Culture TargetCell-1 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, aspirate the old medium, wash with 5 mL of sterile Phosphate-Buffered Saline (PBS), and add 2 mL of 0.25% trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.

-

Cell Seeding: Seed TargetCell-1 cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Preparation of Treatment Solutions: Prepare serial dilutions of the Fc fusion protein and a relevant Fc control protein in serum-free medium.

-

Cell Treatment: After 24 hours of incubation, aspirate the complete growth medium from the wells. Gently wash the cells once with sterile PBS. Add 100 µL of the prepared treatment solutions (including an untreated control with serum-free medium only) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours for viability assays, or shorter time points like 15-30 minutes for signaling pathway analysis) at 37°C and 5% CO2.

-

Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

MTT Addition: Following the treatment period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

-

Cell Lysis: After the desired treatment time (e.g., 15 minutes), place the culture plate on ice and aspirate the medium. Wash the cells with ice-cold PBS. Add 50 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.

-

Sample Preparation: Prepare samples by mixing 20 µg of protein with Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target receptor overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Visualizations

Caption: A flowchart illustrating the key steps in the experimental workflow for treating cells with an Fc fusion protein.

Caption: A diagram showing a representative signaling pathway initiated by an Fc fusion protein binding to its cell surface receptor.

Application Notes and Protocols for the Use of a Novel Probe in Western Blot Analysis

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of novel molecules, exemplified here as "Fc 11a-2," in Western blot analysis. The following protocols and data are presented as a representative example of how to characterize the effects of a new chemical entity on protein expression and signaling pathways.

Introduction

Western blotting is a fundamental technique for detecting and quantifying specific proteins in a complex biological sample. This method is invaluable in drug development and molecular biology research for assessing how a compound, such as a small molecule inhibitor or a novel antibody fragment (for the purpose of this guide, termed "this compound"), modulates protein levels or post-translational modifications. This document outlines the procedures for treating cultured cells with a test compound, preparing lysates, performing gel electrophoresis and protein transfer, and subsequent immunodetection.

Experimental Protocols

This protocol describes the treatment of a cell line (e.g., HeLa) with the test compound "this compound" to assess its impact on a target protein (e.g., Protein X) and a downstream phosphorylated target (e.g., p-Protein Y).

-

Cell Seeding: Plate HeLa cells in 6-well plates at a density of 5 x 10^5 cells per well in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 humidified incubator for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO). From this stock, prepare serial dilutions in serum-free media to achieve final treatment concentrations.

-

Cell Treatment: After 24 hours, replace the media with serum-free media and add the desired final concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the compound treatment. Incubate for the desired time (e.g., 6 hours).

-

Cell Lysis: Following treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysate Collection: Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysates on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.

-

Sample Preparation: Normalize the protein concentration of all samples with RIPA buffer. Add 4X Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.

-

Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel at 120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 90 minutes at 4°C.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in the blocking buffer overnight at 4°C with gentle agitation. (e.g., anti-Protein X, 1:1000; anti-p-Protein Y, 1:1000; anti-GAPDH, 1:5000).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000) in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables summarize hypothetical quantitative data from a Western blot analysis assessing the effect of this compound on the expression of Protein X and the phosphorylation of Protein Y.

| Concentration of this compound (µM) | Relative Expression of Protein X (Normalized to Control) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.08 |

| 1 | 0.95 | 0.12 |

| 5 | 0.52 | 0.06 |

| 10 | 0.23 | 0.04 |

| Concentration of this compound (µM) | Relative Phosphorylation of Protein Y (Normalized to Control) | Standard Deviation |

| 0 (Vehicle) | 1.00 | 0.11 |

| 1 | 0.78 | 0.09 |

| 5 | 0.34 | 0.05 |

| 10 | 0.15 | 0.03 |

Visualizations

Caption: Workflow for assessing the effect of this compound.

Caption: this compound as a hypothetical inhibitor of Protein X.

Application Notes and Protocols: Determining the Optimal Concentration of FC-11 for FAK Degradation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of FC-11, a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of Focal Adhesion Kinase (FAK). FC-11 works by linking FAK to the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of FAK. This targeted degradation approach allows for the investigation of FAK's roles in cellular processes beyond its kinase activity, offering a powerful tool for cancer research and drug development.

Mechanism of Action of FC-11

FC-11 is a heterobifunctional molecule composed of a ligand that binds to FAK and another ligand that recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of FAK, marking it for degradation by the 26S proteasome. This mechanism effectively reduces total FAK protein levels, thereby inhibiting both its kinase-dependent and kinase-independent scaffolding functions.

Caption: FC-11 mediated FAK protein degradation pathway.

Quantitative Data Summary

The optimal concentration of FC-11 for FAK degradation is cell-line dependent. The following table summarizes the effective concentrations of FC-11 observed in various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| Ramos | Burkitt's Lymphoma | DC50 | 40 pM | [1] |

| PA1 | Ovarian Teratocarcinoma | DC50 | 80 pM | [1] |

| TM3 | Leydig Cell | DC50 | 310 pM | [1] |

| MDA-MB-436 | Breast Cancer | DC50 | 330 pM | [1] |

| LNCaP | Prostate Cancer | DC50 | 370 pM | [1] |

| Hep3B | Hepatocellular Carcinoma | Effective Dose | 10 nM | [2] |

| Huh7 | Hepatocellular Carcinoma | Effective Dose | 10 nM | [2] |

| PA1 | Ovarian Teratocarcinoma | FAK Degradation | 99% at 1-10 nM (8h) | [1] |

| TM3 | Leydig Cell | pFAK Inhibition | Near complete at 100 nM (3h) | [3] |

DC50: The concentration required to induce 50% degradation of the target protein.

Experimental Protocols

The following protocols provide a framework for determining the optimal FC-11 concentration for FAK degradation in a cell line of interest.

Protocol 1: Cell Culture and FC-11 Treatment

This protocol outlines the general procedure for culturing cells and treating them with FC-11.

Materials:

-

Cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

FC-11 (stock solution in DMSO)

-

6-well or 12-well tissue culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of harvesting.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

FC-11 Treatment:

-

Prepare serial dilutions of FC-11 in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). It is recommended to test a broad concentration range initially (e.g., 0.1 nM to 1000 nM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest FC-11 concentration used.

-